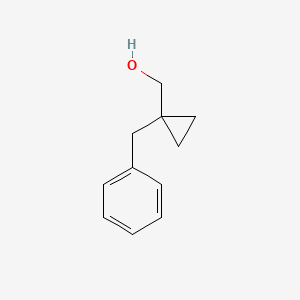

(1-Benzylcyclopropyl)methanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

- N-Methylation of Amines and Hydrogenation of Nitroarenes: Methanol is used as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method is applicable to the synthesis of pharmaceutical agents through late-stage functionalization, showcasing the value of methanol in organic synthesis (Sarki et al., 2021).

- Metal−Ligand Bifunctional Catalysis: Theoretical studies on the ruthenium(II)-catalyzed hydrogen transfer between alcohols and carbonyl compounds reveal a novel metal−ligand bifunctional catalysis mechanism, challenging the currently accepted pathways (Yamakawa et al., 2000).

- Huisgen 1,3-Dipolar Cycloadditions: A new ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This highlights the use of certain catalysts for accelerating organic reactions (Ozcubukcu et al., 2009).

Material Science and Nanotechnology

- Synthesis of Zn Nanoparticles: A hetero bicyclic compound resulting from the reaction between benzil and tris(hydroxymethyl)aminomethane in methanol serves as a reducing and stabilizing agent for preparing zinc nanoparticles. This application demonstrates the role of specific organic compounds in the synthesis of nanomaterials (Pushpanathan & Kumar, 2014).

Biochemistry and Environmental Science

- Methanol-Based Industrial Biotechnology: Methanol, as a building block in the chemical industry, is underexplored in fine chemical synthesis. Using iridium catalysts, methanol can directly couple with allenes to produce higher alcohols, highlighting the potential of methanol in developing economically competitive bioprocesses (Moran et al., 2011).

Chemistry of Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel: Triazole derivatives, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. Computational studies support the adsorption of these derivatives on the steel surface, pointing to applications in corrosion prevention (Ma et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Methanol, in general, has a promising future due to its versatility in use. It’s at the trailhead of seemingly unending value pathways. There’s a need to reinvest in conventional methanol to support demand growth long term. The next plants will be more efficient, and current assets will be revamped to lower carbon intensity .

Eigenschaften

IUPAC Name |

(1-benzylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXMBZFFPAJMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzylcyclopropyl)methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2579082.png)

![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)

![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)

![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)